4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide
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Overview
Description
4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide is a complex organic compound that features both benzenesulfonyl and benzothiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide typically involves multiple steps. One common method involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a benzothiazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or enzymes. The benzothiazolyl group may interact with aromatic residues, enhancing binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzothiazol-2-ylsulfanyl)-1-phenyl-ethanone
- 3-(benzothiazol-2-yl)-2-(4-substituted phenyl)thiazolidin-4-ones
- methyl 2-(1,3-benzothiazol-6-yl)acetate
Uniqueness
4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide is unique due to the combination of benzenesulfonyl and benzothiazolyl groups within its structure. This dual functionality allows for diverse chemical reactivity and potential applications that are not as readily achievable with similar compounds. The specific arrangement of these groups also contributes to its unique binding properties and biological activity.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c26-22(15-8-16-30(27,28)17-9-2-1-3-10-17)24-19-12-5-4-11-18(19)23-25-20-13-6-7-14-21(20)29-23/h1-7,9-14H,8,15-16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVSCXVHLBIMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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